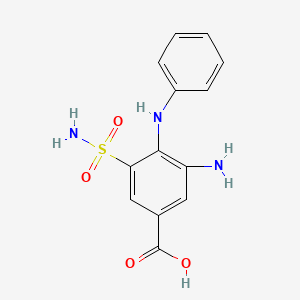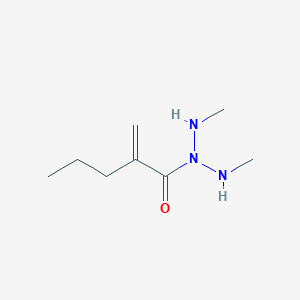![molecular formula C9H11N3OS B8491411 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B8491411.png)
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
The synthesis of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are explored for use in agricultural chemicals due to their herbicidal properties.
Wirkmechanismus
The mechanism of action of 5-Isopropoxythiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity through key hydrogen bond interactions . This inhibition affects various signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
5-Isopropoxythiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
5-Methoxythiazolo[4,5-b]pyridin-2-amine: Synthesized through similar cyclization methods, this compound also exhibits significant biological activities.
Thiazolo[4,5-b]pyridine derivatives: These compounds share the fused heterocyclic scaffold and exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H11N3OS |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
5-propan-2-yloxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-5(2)13-7-4-3-6-8(12-7)14-9(10)11-6/h3-5H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
UOFLBHHNRQELJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC2=C(C=C1)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Pyridinamine, 2-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B8491410.png)

![1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol](/img/structure/B8491430.png)
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde](/img/structure/B8491432.png)
